molecular formula C16H34ClN3O4 B6297062 N,N'-bis-Boc-dipropylene triamine hydrochloride CAS No. 82409-03-8

N,N'-bis-Boc-dipropylene triamine hydrochloride

Cat. No.: B6297062
CAS No.: 82409-03-8
M. Wt: 367.9 g/mol
InChI Key: NAKRRTSBXWVSMS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N’-bis-Boc-dipropylene triamine hydrochloride typically involves the protection of dipropylene triamine with tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The compound is usually stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

N,N’-bis-Boc-dipropylene triamine hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases for neutralization. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N,N’-bis-Boc-dipropylene triamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis-Boc-dipropylene triamine hydrochloride primarily involves its role as a protecting group. The Boc groups protect the primary amine functionalities, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

N,N’-bis-Boc-dipropylene triamine hydrochloride can be compared with other Boc-protected amines such as N-Boc-ethylenediamine and N,N’-bis-Boc-ethylenediamine. While these compounds also serve as protecting groups for amines, N,N’-bis-Boc-dipropylene triamine hydrochloride offers unique advantages in terms of its stability and ease of deprotection .

Similar compounds include:

  • N-Boc-ethylenediamine
  • N,N’-bis-Boc-ethylenediamine
  • N-Boc-propylenediamine

These compounds share similar functionalities but differ in their specific applications and reaction conditions.

Properties

IUPAC Name

tert-butyl N-[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]propyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O4.ClH/c1-15(2,3)22-13(20)18-11-7-9-17-10-8-12-19-14(21)23-16(4,5)6;/h17H,7-12H2,1-6H3,(H,18,20)(H,19,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKRRTSBXWVSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCCCNC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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